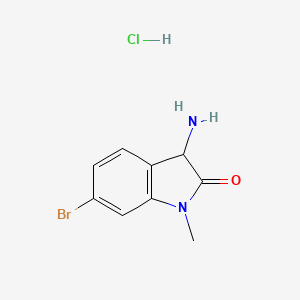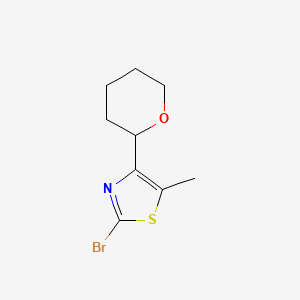
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a fluorine atom, a piperidine ring, and a pyrimidine core. This compound is often used in research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate. This intermediate is then subjected to further reactions to introduce the dihydrochloride group .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully saturated compounds .
Aplicaciones Científicas De Investigación
5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It has potential biological activities that make it useful in various biological studies.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of various chemical products
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride include:
- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluorine atom, a piperidine ring, and a pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H15Cl2FN4 |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
5-fluoro-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H13FN4.2ClH/c10-7-5-13-9(11)14-8(7)6-1-3-12-4-2-6;;/h5-6,12H,1-4H2,(H2,11,13,14);2*1H |
Clave InChI |
VGZGVCGVLRTHEP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC(=NC=C2F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



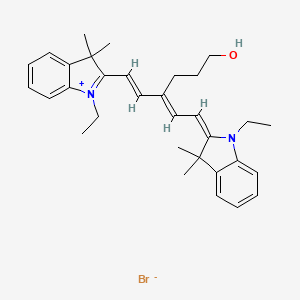
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
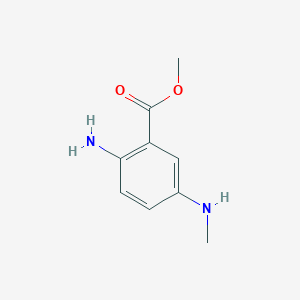
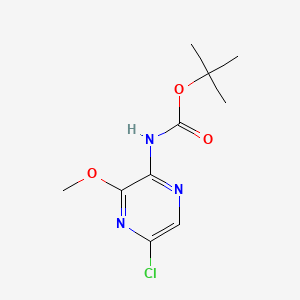
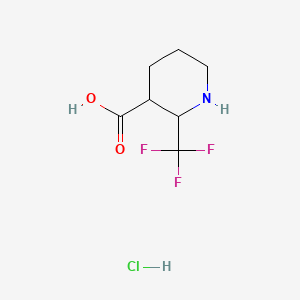
![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
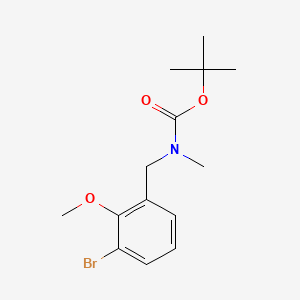
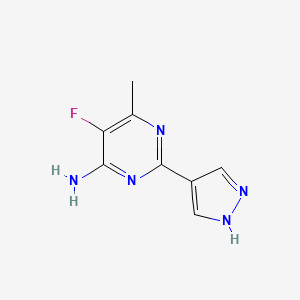
![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)

![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
